molecular formula C30H24BrN3O B15017148 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Katalognummer: B15017148
Molekulargewicht: 522.4 g/mol
InChI-Schlüssel: COLPCQSRFUBPNS-UZWMFBFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is a complex organic compound with a unique structure that includes a benzyloxyphenyl group and a bromophenyl-methyl-phenyl-pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of the benzyloxyphenyl and bromophenyl-pyrazolyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C30H24BrN3O

Molekulargewicht

522.4 g/mol

IUPAC-Name

(E)-N-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C30H24BrN3O/c1-22-29(25-11-8-12-26(31)19-25)30(34(33-22)27-13-6-3-7-14-27)32-20-23-15-17-28(18-16-23)35-21-24-9-4-2-5-10-24/h2-20H,21H2,1H3/b32-20+

InChI-Schlüssel

COLPCQSRFUBPNS-UZWMFBFFSA-N

Isomerische SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.